Cas no 785754-37-2 (3-fluoro-4-methylbenzene-1-carboximidamide)
3-fluoro-4-methylbenzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
-
- Benzenecarboximidamide,3-fluoro-4-methyl-
- Benzenecarboximidamide, 3-fluoro-4-methyl- (9CI)
- 3-fluoro-4-methylbenzene-1-carboximidamide
- Maybridge3_007493
- SCHEMBL12834788
- Q27461731
- JLZ
- AKOS000171125
- 785754-37-2
- 3-Fluoro-4-Methylbenzenecarboximidamide
- HR-0309
- IDI1_018880
- EN300-1845666
-
- Inchi: 1S/C8H9FN2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H3,10,11)
- InChI Key: PWQHQNWOXBOOTJ-UHFFFAOYSA-N
- SMILES: FC1C=C(C(=N)N)C=CC=1C
Computed Properties
- Exact Mass: 152.075
- Monoisotopic Mass: 152.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 49.9Ų
3-fluoro-4-methylbenzene-1-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845666-1g |
3-fluoro-4-methylbenzene-1-carboximidamide |
785754-37-2 | 1g |
$56.0 | 2023-09-19 | ||
| Enamine | EN300-1845666-5g |
3-fluoro-4-methylbenzene-1-carboximidamide |
785754-37-2 | 5g |
$227.0 | 2023-09-19 | ||
| Enamine | EN300-1845666-10g |
3-fluoro-4-methylbenzene-1-carboximidamide |
785754-37-2 | 10g |
$435.0 | 2023-09-19 | ||
| Enamine | EN300-1845666-0.05g |
3-fluoro-4-methylbenzene-1-carboximidamide |
785754-37-2 | 0.05g |
$47.0 | 2023-09-19 | ||
| Enamine | EN300-1845666-0.1g |
3-fluoro-4-methylbenzene-1-carboximidamide |
785754-37-2 | 0.1g |
$49.0 | 2023-09-19 | ||
| Enamine | EN300-1845666-0.25g |
3-fluoro-4-methylbenzene-1-carboximidamide |
785754-37-2 | 0.25g |
$51.0 | 2023-09-19 | ||
| Enamine | EN300-1845666-0.5g |
3-fluoro-4-methylbenzene-1-carboximidamide |
785754-37-2 | 0.5g |
$54.0 | 2023-09-19 | ||
| Enamine | EN300-1845666-1.0g |
3-fluoro-4-methylbenzene-1-carboximidamide |
785754-37-2 | 1g |
$56.0 | 2023-06-02 | ||
| Enamine | EN300-1845666-2.5g |
3-fluoro-4-methylbenzene-1-carboximidamide |
785754-37-2 | 2.5g |
$120.0 | 2023-09-19 | ||
| Enamine | EN300-1845666-5.0g |
3-fluoro-4-methylbenzene-1-carboximidamide |
785754-37-2 | 5g |
$227.0 | 2023-06-02 |
3-fluoro-4-methylbenzene-1-carboximidamide Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-fluoro-4-methylbenzene-1-carboximidamide
3-Fluoro-4-Methylbenzene-1-Carboximidamide: A Comprehensive Overview
The compound with CAS No. 785754-37-2, commonly referred to as 3-fluoro-4-methylbenzene-1-carboximidamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring with a carboximidamide group and specific substituents. The presence of a fluorine atom at the 3-position and a methyl group at the 4-position introduces intriguing electronic and steric effects, making it a valuable subject for both theoretical and experimental studies.
Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic properties of 3-fluoro-4-methylbenzene-1-carboximidamide. By employing density functional theory (DFT) calculations, scientists have been able to map out the molecular orbitals and predict the reactivity of this compound under various conditions. These studies have revealed that the fluorine substituent significantly alters the electron distribution on the benzene ring, enhancing its ability to participate in electrophilic aromatic substitution reactions. Furthermore, the methyl group at the 4-position contributes to steric hindrance, which can influence reaction pathways in ways that are not yet fully understood.
One of the most promising applications of 3-fluoro-4-methylbenzene-1-carboximidamide lies in its potential as a precursor for advanced materials. Researchers have explored its use in synthesizing novel polymers and organic semiconductors. For instance, recent experiments have demonstrated that this compound can be polymerized under controlled conditions to form materials with tailored electronic properties. These polymers exhibit improved charge transport characteristics, making them candidates for next-generation electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
The synthesis of 3-fluoro-4-methylbenzene-1-carboximidamide has also been a focal point of recent research efforts. Traditionally, this compound was synthesized via multi-step processes involving Friedel-Crafts acylation and subsequent amidation reactions. However, these methods often suffer from low yields and require harsh reaction conditions. To address these challenges, chemists have developed more efficient synthetic routes utilizing transition metal catalysts and microwave-assisted synthesis techniques. These innovations have not only improved the yield but also reduced the environmental footprint of the synthesis process.
In addition to its chemical applications, 3-fluoro-4-methylbenzene-1-carboximidamide has shown potential in biological systems. Preliminary studies suggest that this compound may exhibit bioactivity against certain enzymes or cellular pathways. Researchers are currently investigating its ability to act as an inhibitor for key enzymes involved in metabolic disorders. While these findings are still in their early stages, they highlight the versatility of this compound across multiple scientific disciplines.
Looking ahead, the future of 3-fluoro-4-methylbenzene-1-carboximidamide seems bright as researchers continue to unlock its full potential. Collaborative efforts between chemists, material scientists, and biologists are expected to yield groundbreaking applications in areas such as drug discovery, electronics, and sustainable materials development. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic research and industrial applications.
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